![molecular formula C23H20N2O4 B13542631 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13542631.png)
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through a cyclization reaction involving a suitable diamine and a diketone under acidic conditions.
Introduction of the Carboxylic Acid Group: This step often involves the use of a carboxylation reaction, where a suitable carboxylating agent is introduced to the pyrrolo[1,2-a]pyrazine core.
Attachment of the Fluorenylmethoxycarbonyl Group: The Fmoc group is typically introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity
化学反应分析
Types of Reactions
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the Fmoc group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with new functional groups replacing the Fmoc group.
科学研究应用
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing a reactive site that can interact with enzymes or other proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H-pyrrole-3-carboxylic acid
- 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H-indole-3-carboxylic acid
Uniqueness
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid is unique due to its pyrrolo[1,2-a]pyrazine core, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical reactions and biological interactions that are not possible with simpler analogs.
属性
分子式 |
C23H20N2O4 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC 名称 |
2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)21-10-9-15-13-24(11-12-25(15)21)23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,20H,11-14H2,(H,26,27) |
InChI 键 |
NNMRRERZUCMNSH-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C(=CC=C2C(=O)O)CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


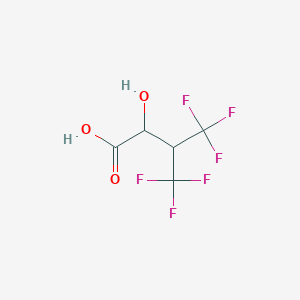
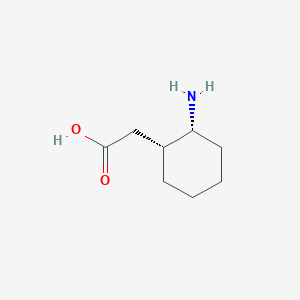
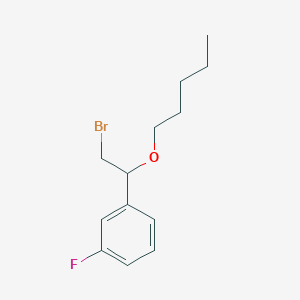
![2-[5-Chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13542579.png)
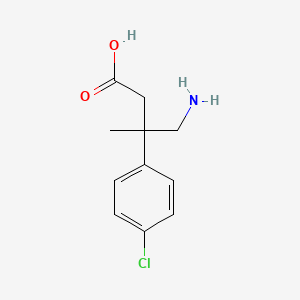


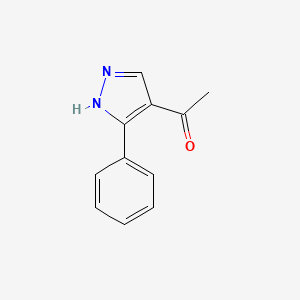
![4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13542598.png)
![2-(2-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13542599.png)
![{1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine](/img/structure/B13542608.png)
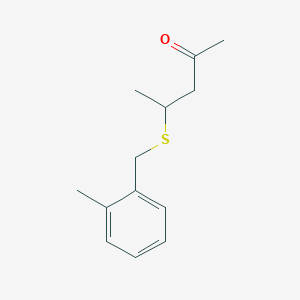
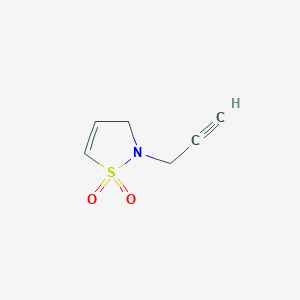
![(4aS,8aR)-6-ethyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13542628.png)
